

Commercial Availability and Applications of 3-Methyloxetane-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyloxetane-3-carboxylic acid

Cat. No.: B1282991

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carboxylic acid, a unique heterocyclic compound, is gaining significant attention in the field of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and desirable physicochemical properties make it an attractive building block for the synthesis of novel therapeutic agents. The oxetane motif can serve as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and target engagement.^{[1][2][3]} This technical guide provides a comprehensive overview of the commercial availability of **3-Methyloxetane-3-carboxylic acid**, its synthesis, and its applications in drug development, with a focus on its role in modulating key signaling pathways.

Commercial Availability

3-Methyloxetane-3-carboxylic acid (CAS No: 28562-68-7) is readily available from a range of chemical suppliers. The quality and specifications of the commercially available products may vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. Below is a summary of the offerings from several prominent suppliers.

Supplier	Product Number(s)	Purity/Assay	Form	Molecular Weight	Melting Point (°C)	Storage Temperature (°C)
Sigma-Aldrich	745677 / SYX00377	97%	Solid	116.12	58-63	-20
CymitQuimica	3B-M2962 / IN-DA002VPJ	>98.0% (GC)	White to Light orange to Yellow powder to crystalline	116.12 / 116.1152	Not specified	Not specified
Amerigo Scientific	CBB11001 36ATL	95%	Not specified	116.115	Not specified	Not specified
Oakwood Chemical	042959	Not specified	Not specified	116.12	Not specified	Not specified
LookChem	Multiple	99% (from some suppliers)	Not specified	116.12	58-60	-20

Physicochemical Properties

- Molecular Formula: C₅H₈O₃[4]
- Molecular Weight: 116.12 g/mol [4]
- Appearance: White to off-white solid or crystalline powder.[5]
- Melting Point: 58-63 °C[4]
- SMILES: CC1(COC1)C(=O)O
- InChI Key: PMPZEEUNGQSAIQ-UHFFFAOYSA-N[4]

Synthesis of 3-Methyloxetane-3-carboxylic acid

The synthesis of **3-Methyloxetane-3-carboxylic acid** is typically achieved through a two-step process involving the preparation of a 3-alkyl-3-hydroxymethyloxetane intermediate, followed by its oxidation to the corresponding carboxylic acid.

Step 1: Synthesis of 3-Methyl-3-hydroxymethyloxetane

A common method for the synthesis of 3-alkyl-3-hydroxymethyloxetanes involves the reaction of a triol with a carbonic acid derivative. For 3-Methyl-3-hydroxymethyloxetane, 1,1,1-tris(hydroxymethyl)ethane can be reacted with diethyl carbonate in the presence of a base.

Experimental Protocol: Synthesis of 3-Methyl-3-hydroxymethyloxetane

- Materials:
 - 1,1,1-tris(hydroxymethyl)ethane
 - Diethyl carbonate
 - Base (e.g., sodium methoxide)
 - Solvent (e.g., a high-boiling point ether)
- Procedure:
 - To a reaction vessel equipped with a reflux condenser and a distillation apparatus, add 1,1,1-tris(hydroxymethyl)ethane and a suitable solvent.
 - Add a catalytic amount of a strong base, such as sodium methoxide.
 - Add diethyl carbonate to the mixture.
 - Heat the reaction mixture to reflux to initiate the cyclization reaction.
 - During the reaction, ethanol will be formed as a byproduct and can be removed by distillation.
 - After the reaction is complete, the crude product is purified by distillation under reduced pressure to yield 3-Methyl-3-hydroxymethyloxetane.

Step 2: Oxidation to 3-Methyloxetane-3-carboxylic acid

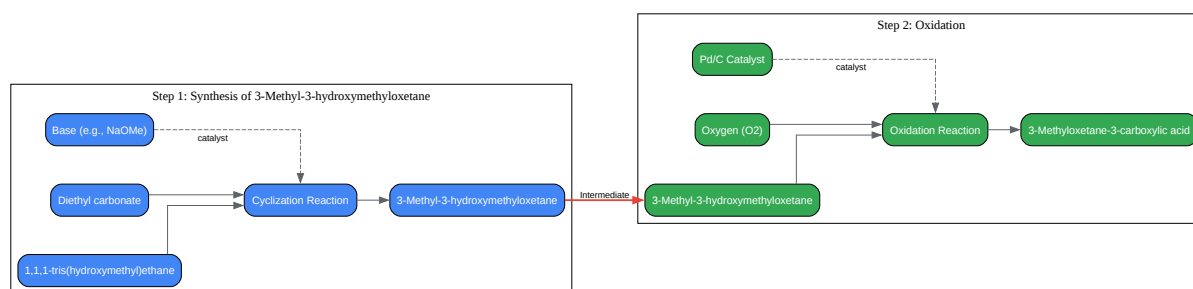
The second step involves the oxidation of the primary alcohol of 3-Methyl-3-hydroxymethyloxetane to a carboxylic acid. This can be achieved using various oxidizing agents. A patented method describes the use of oxygen in an aqueous alkaline medium with a palladium or platinum catalyst.

Experimental Protocol: Oxidation of 3-Methyl-3-hydroxymethyloxetane

- Materials:
 - 3-Methyl-3-hydroxymethyloxetane
 - Aqueous sodium hydroxide solution
 - Palladium on carbon catalyst (e.g., 5% Pd/C)
 - Oxygen gas
 - Hydrochloric acid (for acidification)
 - Organic solvent for extraction (e.g., diethyl ether)
- Procedure:
 - Dissolve 3-Methyl-3-hydroxymethyloxetane in an aqueous sodium hydroxide solution in a reaction vessel equipped with a gas inlet and a stirrer.
 - Add the palladium on carbon catalyst to the mixture.
 - Heat the reaction mixture to a suitable temperature (e.g., 80-90 °C).
 - Bubble oxygen gas through the reaction mixture while stirring vigorously.
 - Monitor the reaction progress by measuring oxygen uptake.
 - Upon completion, cool the reaction mixture and filter to remove the catalyst.
 - Acidify the filtrate with hydrochloric acid to a pH of approximately 1-2.

- Extract the aqueous layer with an organic solvent such as diethyl ether.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **3-Methyloxetane-3-carboxylic acid**.

Below is a DOT script representation of the synthesis workflow.



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Synthesis workflow for **3-Methyloxetane-3-carboxylic acid**.

Applications in Drug Discovery and Medicinal Chemistry

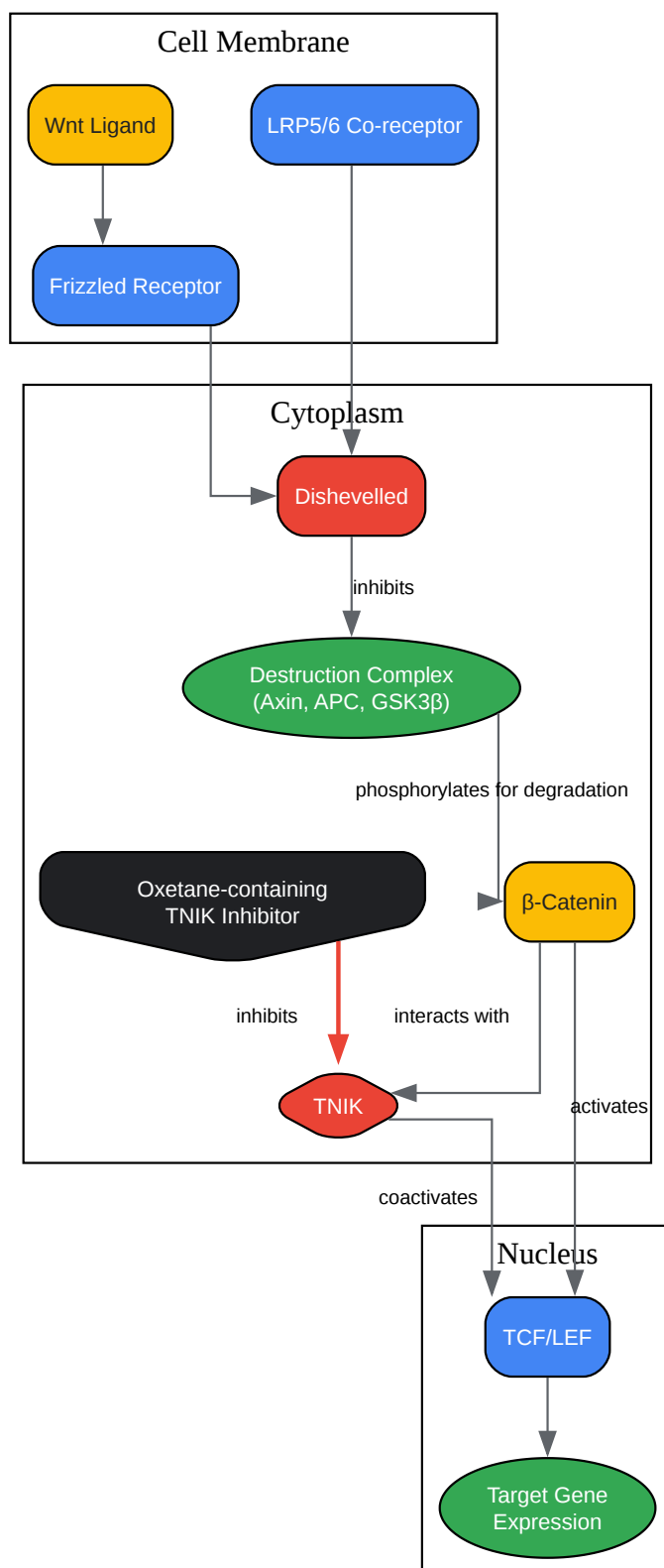
The incorporation of the **3-methyloxetane-3-carboxylic acid** moiety into drug candidates has been shown to confer several advantageous properties. As a bioisostere, it can enhance metabolic stability, improve aqueous solubility, and modulate the lipophilicity of a molecule.^[1]

[2][3] These improvements can lead to better pharmacokinetic profiles and overall drug efficacy.

Role in Signaling Pathways

One area where oxetane-containing compounds have shown promise is in the modulation of cancer-related signaling pathways. For instance, Traf2 and Nck-interacting kinase (TNIK) is a downstream signaling protein in the Wnt/ β -catenin pathway, which is often dysregulated in various cancers.[1] Small molecule inhibitors targeting TNIK that incorporate an oxetane moiety have been developed to improve their aqueous solubility and bioavailability.[1]

Below is a simplified representation of the Wnt/ β -catenin signaling pathway and the potential point of intervention by a TNIK inhibitor.



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Simplified Wnt/β-catenin pathway and TNIK inhibition.

Amide Coupling Reactions

The carboxylic acid functionality of **3-methyloxetane-3-carboxylic acid** makes it an ideal substrate for amide coupling reactions, a cornerstone of medicinal chemistry for linking molecular fragments. Standard coupling reagents can be employed to form amide bonds with a wide range of amines.

Experimental Protocol: Amide Coupling using HATU

- Materials:
 - **3-Methyloxetane-3-carboxylic acid**
 - Amine of interest
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - DIPEA (N,N-Diisopropylethylamine)
 - Anhydrous solvent (e.g., DMF or DCM)
- Procedure:
 - In a dry reaction flask under an inert atmosphere, dissolve **3-Methyloxetane-3-carboxylic acid** (1.0 eq) in the anhydrous solvent.
 - Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
 - Add the desired amine (1.0 eq) to the reaction mixture.
 - Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.
 - Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts.

- The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

Conclusion

3-Methyloxetane-3-carboxylic acid is a valuable and commercially accessible building block for drug discovery and development. Its unique structural features and favorable physicochemical properties make it an attractive component for the design of novel therapeutics. The straightforward synthesis and the ability to readily participate in common medicinal chemistry reactions, such as amide coupling, further enhance its utility. As research into novel therapeutic targets and the demand for drug candidates with improved properties continue to grow, the importance of building blocks like **3-Methyloxetane-3-carboxylic acid** is expected to increase.

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